ethyl [6,6-dimethyl-2,4-dioxo-1-(pyridin-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate
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Overview
Description
ETHYL N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}CARBAMATE is a complex organic compound featuring a unique structure that includes a pyridine ring, a trifluoromethyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}CARBAMATE typically involves multi-step organic reactions. The process often starts with the preparation of the indole core, followed by the introduction of the pyridine ring and the trifluoromethyl group. Common synthetic strategies include:
Condensation Reactions: Combining smaller molecules to form the indole core.
Multicomponent Reactions: Utilizing multiple reactants to form complex structures in a single step.
Oxidative Coupling: Introducing the pyridine ring through oxidative processes.
Tandem Reactions: Sequential reactions that occur in a single reaction vessel without isolating intermediates
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}CARBAMATE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce functional groups.
Substitution: Replacement of one functional group with another.
Radical Reactions: Formation of radicals that can lead to complex molecular rearrangements
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}CARBAMATE has a wide range of scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science: Application in the development of novel materials with specific properties
Mechanism of Action
The mechanism of action of ETHYL N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}CARBAMATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their applications in medicinal chemistry and material science
Trifluoromethylated Compounds: Widely used in pharmaceuticals and agrochemicals due to their unique properties.
Uniqueness
ETHYL N-{6,6-DIMETHYL-2,4-DIOXO-1-[(PYRIDIN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}CARBAMATE stands out due to its combination of a trifluoromethyl group, pyridine ring, and indole moiety, which confer unique chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C20H22F3N3O4 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
ethyl N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-2-ylmethyl)-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]carbamate |
InChI |
InChI=1S/C20H22F3N3O4/c1-4-30-17(29)25-19(20(21,22)23)15-13(9-18(2,3)10-14(15)27)26(16(19)28)11-12-7-5-6-8-24-12/h5-8H,4,9-11H2,1-3H3,(H,25,29) |
InChI Key |
KYWBNGMXGUKDQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1(C2=C(CC(CC2=O)(C)C)N(C1=O)CC3=CC=CC=N3)C(F)(F)F |
Origin of Product |
United States |
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